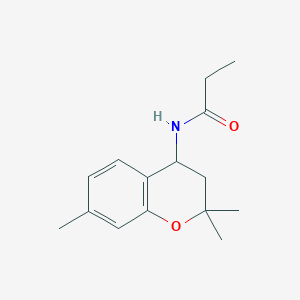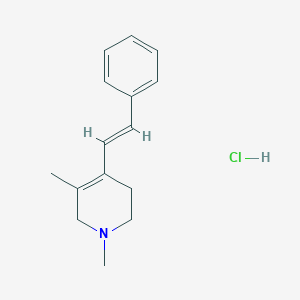![molecular formula C15H24N2 B5352759 N'-ethyl-N,N-dimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine](/img/structure/B5352759.png)
N'-ethyl-N,N-dimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine is an organic compound characterized by its unique structure, which includes an ethyl group, dimethyl groups, and a phenylprop-2-enyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the alkylation of ethane-1,2-diamine with ethyl bromide to introduce the ethyl group. This is followed by the reaction with dimethyl sulfate to add the dimethyl groups. The final step involves the addition of the phenylprop-2-enyl group through a reaction with cinnamaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The phenylprop-2-enyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine
- N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]propane-1,3-diamine
- N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]butane-1,4-diamine
Uniqueness
N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethyl and dimethyl groups, along with the phenylprop-2-enyl moiety, allows for diverse interactions and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-4-17(14-13-16(2)3)12-8-11-15-9-6-5-7-10-15/h5-11H,4,12-14H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPTCURESNCAW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCN(C)C)C/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5352690.png)

![N-{2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-1,1-dimethyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5352699.png)

![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5352709.png)
![2-methyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5352713.png)
![N-methyl-5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5352718.png)
![1-(4-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride](/img/structure/B5352722.png)
![N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5352728.png)
![[2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5352729.png)
![3-[(4Z)-4-[[2-(dimethylamino)-5-nitrophenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B5352733.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5352736.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5352753.png)
